molecular formula C7H4ClFO3 B6203934 3-chloro-6-fluoro-2-hydroxybenzoic acid CAS No. 1784624-98-1

3-chloro-6-fluoro-2-hydroxybenzoic acid

Cat. No.: B6203934
CAS No.: 1784624-98-1
M. Wt: 190.6
InChI Key:
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Description

3-chloro-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 and a molecular weight of 190.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Scientific Research Applications

3-chloro-6-fluoro-2-hydroxybenzoic acid has several scientific research applications:

Safety and Hazards

The safety data sheet for 3-chloro-6-fluoro-2-hydroxybenzoic acid indicates that it may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Preparation Methods

The synthesis of 3-chloro-6-fluoro-2-hydroxybenzoic acid typically involves the chlorination and fluorination of salicylic acid derivatives. One common method includes the reaction of 3-chloro-2-hydroxybenzoic acid with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-chloro-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-chloro-6-fluoro-2-hydroxybenzoic acid can be compared with other halogenated benzoic acids, such as:

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chloro and fluoro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-fluoro-2-hydroxybenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chloro-6-fluorophenol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "hydrochloric acid", "sodium bicarbonate", "methanol", "acetic anhydride", "water" ], "Reaction": [ "Step 1: 3-chloro-6-fluorophenol is reacted with sodium hydroxide and carbon dioxide to form 3-chloro-6-fluorocatechol.", "Step 2: 3-chloro-6-fluorocatechol is oxidized with potassium permanganate in sulfuric acid to form 3-chloro-6-fluoro-1,2-benzoquinone.", "Step 3: 3-chloro-6-fluoro-1,2-benzoquinone is hydrolyzed with hydrochloric acid to form 3-chloro-6-fluoro-2-hydroxybenzoic acid.", "Step 4: The crude product is purified by recrystallization from methanol and acetic anhydride, followed by washing with water and drying." ] }

CAS No.

1784624-98-1

Molecular Formula

C7H4ClFO3

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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